Betulinic acid derivative-1
Description
Chemical Identity and Structural Characterization of Betulinic Acid Derivative-1
Systematic Nomenclature and Molecular Formula
This compound is formally identified as (1R,2R,10R,13R,14R,17S,20R,21R,22R)-2,9,9,13,14-pentamethyl-N-[(1-methylpiperidin-4-yl)methyl]-20-prop-1-en-2-yl-6,7-diazahexacyclo[11.11.0.0²,¹⁰.0⁴,⁸.0¹⁴,²².0¹⁷,²¹]tetracosa-4(8),5-dien-17-amine. Its molecular formula, C₃₇H₆₀N₄, reflects the introduction of nitrogen-containing functional groups, including a piperidinylmethyl substituent at position C-17. This modification distinguishes it from betulinic acid (C₃₀H₄₈O₃), which lacks the heterocyclic amine component.
The systematic name adheres to IUPAC guidelines, specifying the stereochemistry at eight chiral centers (C-1, C-2, C-10, C-13, C-14, C-17, C-20, and C-21). These configurations stabilize the molecule’s three-dimensional architecture, critical for its biological interactions.
Comparative Structural Analysis with Parent Betulinic Acid
This compound retains the pentacyclic lupane framework of its parent compound but introduces significant modifications (Table 1):
Table 1: Structural comparison of betulinic acid and derivative-1
| Feature | Betulinic Acid (C₃₀H₄₈O₃) | This compound (C₃₇H₆₀N₄) |
|---|---|---|
| Core structure | Lupane triterpenoid | Modified lupane with diazahexacyclic ring |
| Functional groups | Carboxylic acid (C-28), hydroxyl (C-3) | Secondary amine (C-17), piperidinylmethyl group |
| Stereochemical centers | 10 chiral centers | 8 chiral centers |
| Solubility profile | Lipophilic, poor water solubility | Enhanced polarity due to amine groups |
The diazahexacyclic system in derivative-1 replaces the original C-20 alkene moiety, introducing rigidity and altering electronic properties. The N-[(1-methylpiperidin-4-yl)methyl] group at C-17 enhances hydrogen-bonding capacity, potentially improving target binding compared to the carboxylic acid group in betulinic acid.
Spectroscopic Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra confirm the structural integrity of derivative-1. Key signals include:
- ¹H NMR : A doublet of doublets at δ 3.17 ppm (H-3), shifted upfield compared to betulinic acid (δ 3.80 ppm), indicating steric shielding from the diazahexacyclic system. The piperidinylmethyl protons appear as multiplets between δ 2.50–2.80 ppm, while olefinic protons from the prop-1-en-2-yl group resonate at δ 5.12 ppm.
- ¹³C NMR : The C-17 carbon bonded to nitrogen appears at δ 58.2 ppm, contrasting with the C-28 carboxylic carbon in betulinic acid (δ 178.9 ppm). The diazahexacyclic system’s carbons resonate between δ 120–140 ppm, confirming aromatic character.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis identifies functional groups through characteristic absorptions:
- A broad band at 3320 cm⁻¹ corresponds to N-H stretching in the piperidinylmethyl group.
- The absence of a carboxylic acid O-H stretch (2500–3300 cm⁻¹) and the presence of C-N stretches (1250–1350 cm⁻¹) differentiate derivative-1 from betulinic acid.
X-ray Crystallography
Single-crystal X-ray diffraction reveals the derivative’s stereochemical configuration. The diazahexacyclic system adopts a boat conformation, with the piperidinylmethyl group oriented perpendicular to the triterpenoid plane. Bond lengths between C-17 and the nitrogen atom (1.47 Å) confirm covalent bonding, while intermolecular hydrogen bonds (2.8–3.2 Å) stabilize the crystal lattice.
Properties
Molecular Formula |
C37H60N4 |
|---|---|
Molecular Weight |
560.9 g/mol |
IUPAC Name |
(1R,2R,10R,13R,14R,17S,20R,21R,22R)-2,9,9,13,14-pentamethyl-N-[(1-methylpiperidin-4-yl)methyl]-20-prop-1-en-2-yl-6,7-diazahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-4(8),5-dien-17-amine |
InChI |
InChI=1S/C37H60N4/c1-24(2)27-11-16-37(38-22-25-13-19-41(8)20-14-25)18-17-35(6)28(31(27)37)9-10-30-34(5)21-26-23-39-40-32(26)33(3,4)29(34)12-15-36(30,35)7/h23,25,27-31,38H,1,9-22H2,2-8H3,(H,39,40)/t27-,28+,29-,30+,31+,34-,35+,36+,37-/m0/s1 |
InChI Key |
YFVDCTYCLNDPTF-LULVYGCASA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NN=C6)C)C)NCC7CCN(CC7)C |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NN=C6)C)C)NCC7CCN(CC7)C |
Origin of Product |
United States |
Preparation Methods
Classical Chemical Synthesis Routes
Oxidation-Reduction Strategy
The foundational method involves converting betulin, a birch-derived triterpene, into betulinic acid (BA) via Jones oxidation (CrO3/H2SO4/acetone at 0°C), yielding betulonic acid as an intermediate. Subsequent reduction with sodium borohydride (NaBH4) in tetrahydrofuran (THF) selectively reduces the C-3 keto group, producing BA with 92% stereoselectivity. For derivative-1, further functionalization at C-17 or C-28 positions is required, often involving:
- Acylation : Protecting the C-3 hydroxyl group with acetic anhydride.
- Amidation : Introducing aminoalkyl groups via coupling reactions with amines (e.g., 1-methylpiperidin-4-ylmethanamine).
Table 1: Key Reaction Parameters in Classical Synthesis
Catalytic and Green Chemistry Approaches
TEMPO-Mediated Oxidation
A one-step oxidative method employs 4-acetamide-TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with NaClO/NaClO2 at 35°C, converting betulin directly into BA with 86% yield. This approach eliminates multi-step purification and reduces chromium-based waste. For derivative-1, post-oxidation amidation under microwave irradiation (150 W, 4 min) enhances efficiency.
Palladium-Catalyzed Functionalization
Recent protocols utilize palladium acetate (Pd(OAc)2) in trifluoromethylbenzene to oxidize betulin-3-acetate to betulin aldehyde-3-acetate, followed by cobalt-catalyzed oxidation to BA-3-acetate. Deprotection with NaOH/MeOH yields BA, which is then derivatized via reductive amination.
Table 2: Catalytic Methods Comparison
| Method | Catalyst System | Time (h) | Yield (%) |
|---|---|---|---|
| TEMPO Oxidation | 4-Acetamide-TEMPO | 1 | 86 |
| Pd/Co Oxidation | Pd(OAc)2, Co(acac)3 | 6 | 75 |
Biotransformation and Enzymatic Modifications
Microbial Transformation
Aspergillus luteo-virens Sacc ZJUQH100-6 bioconverts betulin into BA in ionic liquid media (e.g., [Bmim]PF6), achieving 11.4% yield compared to 8.12% in aqueous systems. For derivative-1, engineered Cunninghamella blakesleeana introduces hydroxyl groups at C-23, followed by chemical amidation.
Structural Characterization and Purity Control
Derivative-1’s structure (C37H60N4, MW 560.90) is confirmed via:
Chemical Reactions Analysis
Types of Reactions: Betulinic acid derivative-1 undergoes various chemical reactions, including:
Oxidation: Conversion of betulin to betulonic acid.
Reduction: Reduction of betulonic acid to betulinic acid.
Substitution: Functionalization of betulinic acid to form derivatives through reactions like esterification, amination, and alkylation
Common Reagents and Conditions:
Oxidation: Pyridine dichromate complex and acetic anhydride in dimethylformamide.
Reduction: Sodium boron hydride in C2-4 alcohol.
Functionalization: Dehydrating agents like N,N’-dicyclohexylcarbodiimide and catalysts like p-dimethylaminopyridine
Major Products: The major products formed from these reactions include various functionalized derivatives of betulinic acid, each with unique pharmacological properties .
Scientific Research Applications
Pharmacological Properties
Betulinic acid and its derivatives exhibit a wide range of pharmacological properties:
- Anticancer Activity : Betulinic acid derivative-1 has shown potent cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancers. The mechanism involves induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways .
- Antiviral Effects : Research indicates that betulinic acid derivatives possess antiviral properties, particularly against HIV. They inhibit viral replication by targeting specific stages of the viral life cycle .
- Anti-inflammatory Properties : These compounds have demonstrated the ability to reduce inflammation by modulating pro-inflammatory cytokines and signaling pathways, making them potential candidates for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound involves various chemical modifications to enhance its bioavailability and therapeutic efficacy. Notable synthetic approaches include:
- Phosphate Derivatives : Adding phosphate groups has been shown to improve solubility and bioavailability, thus enhancing the pharmacological profile of the derivatives .
- Glycosylation : Creating glycosidic derivatives can also modify the biological activity and solubility characteristics of betulinic acid, leading to improved therapeutic outcomes .
Table 1: Summary of Case Studies on this compound
Future Perspectives
The ongoing research into this compound highlights its potential as a multi-target therapeutic agent. Future studies are expected to focus on:
- Clinical Trials : Expanding preclinical findings into clinical settings to assess safety and efficacy in humans.
- Combination Therapies : Investigating synergistic effects with existing treatment modalities to enhance overall therapeutic outcomes.
- Biotechnological Production : Developing sustainable methods for large-scale production through microbial fermentation or synthetic biology techniques .
Mechanism of Action
Betulinic acid derivative-1 exerts its effects through multiple mechanisms, including:
Induction of Apoptosis: Activates the intrinsic pathway of apoptosis, leading to programmed cell death in cancer cells while sparing normal cells.
Inhibition of HIV Replication: Interferes with the replication cycle of HIV, reducing viral load.
Anti-inflammatory Effects: Modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Research Findings and Clinical Implications
Antiviral Efficacy
BA derivatives 2 and 5 () inhibit HSV-2 with IC50 values of 0.6 and 0.9 µM, outperforming parent BA (1.6 µM). Their efficacy parallels acyclovir but with a broader mechanism, including viral maturation interference .
Anticancer Potential
- Pancreatic Cancer : BA induces apoptosis in PANC-1 and SW1990 cells (29.5–37.5% apoptosis at 60 µM) via mTOR-caspase signaling .
- Melanoma: BA derivatives depolarize mitochondrial membranes, activating p38/JNK pathways without caspase involvement, a unique trait among triterpenoids .
Synergistic Effects
Combining BA derivatives with taxanes or platinum-based drugs enhances cytotoxicity in multidrug-resistant cancers by bypassing P-glycoprotein efflux mechanisms .
Biological Activity
Betulinic acid (BA) is a naturally occurring pentacyclic triterpenoid known for its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article focuses specifically on Betulinic Acid Derivative-1 (BAD-1) , a modified form of betulinic acid that has been studied for its enhanced biological activities compared to its parent compound.
Overview of this compound
Betulinic acid derivatives, including BAD-1, are synthesized to improve solubility, bioavailability, and therapeutic efficacy. BAD-1 has been shown to exhibit significant biological activities against various diseases, particularly cancer and viral infections.
BAD-1 demonstrates anticancer properties through multiple mechanisms:
- Induction of Apoptosis : BAD-1 triggers apoptosis in cancer cells by modulating key apoptotic pathways. Studies show that it upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2, leading to increased cell death in cancer lines such as MDA-MB-231 (breast cancer) and A375 (melanoma) .
- Inhibition of Cell Proliferation : BAD-1 has shown potent inhibitory effects on cell proliferation in various human cancer cell lines. For instance, it exhibits an IC50 value significantly lower than that of BA against melanoma and neuroblastoma cells .
Case Studies
A study evaluated the cytotoxic effects of BAD-1 on several cancer cell lines:
These findings indicate that BAD-1 is more effective than traditional therapies in inhibiting tumor growth.
Antiviral Activity
BAD-1 has shown promising results in inhibiting viral replication, particularly against HIV-1:
- HIV-1 Protease Inhibition : Recent studies indicate that BAD-1 exhibits potent inhibitory effects on HIV-1 protease with improved activity compared to betulinic acid itself .
- Mechanism : The derivative's structural modifications enhance its binding affinity to the active site of the protease, thereby obstructing viral maturation.
In Vitro Studies
The antiviral efficacy of BAD-1 was assessed using various concentrations against HIV-infected cell lines:
Anti-inflammatory Activity
BAD-1 also exhibits significant anti-inflammatory properties:
- Cytokine Production : It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, reducing inflammation markers in macrophage models .
Experimental Findings
In a study examining the effects of BAD-1 on LPS-induced inflammation:
Summary of Findings
The biological activities of this compound highlight its potential as a therapeutic agent across various medical fields:
Key Biological Activities
- Anticancer : Effective against multiple cancer cell lines with significant apoptosis induction.
- Antiviral : Potent inhibitor of HIV replication through protease inhibition.
- Anti-inflammatory : Reduces pro-inflammatory cytokine production effectively.
Q & A
Q. What are the primary mechanisms through which Betulinic acid derivatives exert their antiviral effects?
Betulinic acid derivatives, such as Bevirimat, inhibit HIV-1 by targeting postbinding viral entry steps rather than reverse transcriptase or protease activity. Modifications at C-23 and C-28 positions enhance this activity by interfering with viral maturation and fusion . Methodologically, researchers use in vitro HIV-1 inhibition assays (e.g., CEM 4 and MT-4 cell cultures) and molecular docking studies to validate these mechanisms.
Q. Which experimental models are commonly used to evaluate the anticancer activity of Betulinic acid derivatives?
Preclinical studies employ drug-resistant cancer cell lines (e.g., paclitaxel-resistant H460 lung carcinoma) to assess anti-proliferative effects via MTT assays. Apoptosis is quantified using flow cytometry (e.g., Annexin V/PI staining) and mitochondrial membrane potential measurements. In vivo models, such as TNBS-induced colitis in rodents, are used for anti-inflammatory studies, with glutathione levels and plasma antioxidant capacity as key endpoints .
Q. What are the standard methodologies for synthesizing Betulinic acid derivatives with enhanced solubility?
Ionic derivatives (e.g., carboxylate or ammonium salts) are synthesized to improve aqueous solubility. For example, sulfonation at C-3 or PEGylation at C-28 increases solubility by >100-fold in water. Biotransformation using Armillaria luteo-virens fungi optimizes yield through fractional factorial design (FFD) and response surface methodology (RSM) .
Advanced Research Questions
Q. How can researchers address the poor aqueous solubility of Betulinic acid derivatives in preclinical studies?
Advanced strategies include:
- Ionic derivatization : Introducing sulfonate or phosphate groups to enhance polarity.
- Nanoformulations : Lipid-based nanoparticles or liposomes improve bioavailability.
- Co-crystallization : Using co-solvents like DMSO-ethanol mixtures for in vitro assays. Solubility is measured via HPLC or UV-Vis spectroscopy, with pharmacokinetic profiling in rodent models .
Q. What strategies are effective in designing Betulinic acid derivatives to overcome multidrug resistance in cancer cells?
Structural modifications targeting the Bcl-2/Bax pathway are critical. For example:
Q. What computational approaches are employed to optimize the synthesis of Betulinic acid derivatives?
Artificial neural networks (ANN) and support vector machines (SVM) predict reaction yields by analyzing variables like enzyme concentration, pH, and substrate ratios. These models reduce experimental iterations by >50% in esterification and amidation reactions .
Q. How do Betulinic acid derivatives modulate inflammatory signaling pathways in chronic inflammatory conditions?
Derivatives inhibit NF-κB and MAPK pathways, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6). Methodologically, ELISA and qRT-PCR are used to quantify cytokine levels, while chromatin immunoprecipitation (ChIP) assays identify transcription factor binding .
Q. How can conflicting data on molecular targets (e.g., TGR5 activation) be resolved in antidiabetic studies?
Contradictory results on TGR5 agonism require:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
